1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene
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Overview
Description
1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C9H9NO2. It is a nitroalkene derivative, characterized by the presence of nitro groups attached to a benzene ring and a propene chain. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene can be synthesized through the reaction of 2-nitrobenzaldehyde with nitroethane in the presence of a base such as butylamine. The reaction is typically carried out in acetic acid (AcOH) at elevated temperatures (around 60°C) until the conversion of the aldehyde is complete .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The compound is often produced in high purity (98% or higher) for use in various applications .
Chemical Reactions Analysis
Types of Reactions
1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized to form nitrobenzoic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2/Pd-C, iron (Fe) with hydrochloric acid (HCl)
Oxidation: KMnO4, chromium trioxide (CrO3)
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl3)
Major Products Formed
Reduction: 1-Amino-3-(2-aminoprop-1-en-1-yl)benzene
Oxidation: 3-(2-Nitroprop-1-en-1-yl)benzoic acid
Substitution: Various substituted nitrobenzenes depending on the substituent introduced
Scientific Research Applications
1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s nitro groups can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-nitropropene
- 2-Nitro-1-phenylpropene
- 3-Nitro-1-phenylpropene
Uniqueness
1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene is unique due to the specific positioning of its nitro groups and the propene chain. This structural arrangement imparts distinct chemical reactivity and potential applications compared to other nitroalkenes. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
1-nitro-3-(2-nitroprop-1-enyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERQCTVLGKJURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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